7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane is a complex organic compound featuring a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrido[3,4-d]pyrimidine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Quinuclidine: Another bicyclic compound with notable biological activity.
Tropane: Known for its presence in various alkaloids with significant pharmacological effects.
Uniqueness
7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds.
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-16-13-8-15-7-6-12(13)14(17-9)18-10-2-3-11(18)5-4-10/h6-8,10-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAZKTNOQWNAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3C4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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